N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamine
Description
N-[1-(4-Methoxyphenyl)propan-2-yl]cyclopropanamine is a secondary amine characterized by a cyclopropylamine group attached to a 1-(4-methoxyphenyl)propan-2-yl substituent. This compound is structurally related to amphetamine derivatives but distinguished by the cyclopropylamine group, which may modulate receptor binding and pharmacokinetic profiles .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamine |
InChI |
InChI=1S/C13H19NO/c1-10(14-12-5-6-12)9-11-3-7-13(15-2)8-4-11/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3 |
InChI Key |
JJYLABKQLVGIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamine typically involves the reaction of 4-methoxyphenylpropan-2-one with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of continuous flow reactors, automated control systems, and efficient purification methods to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-N-methylpropan-2-amine
- Structure : Differs by replacing the cyclopropylamine group with a methylamine.
- Synthesis : Prepared via reductive amination of 4-methoxybenzaldehyde with methylamine, contrasting with the cyclopropanamine coupling required for the target compound .
- Properties: Increased lipophilicity compared to the cyclopropyl analog due to the methyl group.
1-(4-Methoxyphenyl)propan-2-amine (4-Methoxyamphetamine)
- Structure : Primary amine lacking the cyclopropyl group.
- Pharmacology : Acts as a serotonin-releasing agent with stimulant effects, suggesting the cyclopropyl group in the target compound may reduce CNS activity by altering steric interactions .
- Synthesis : Typically synthesized via Leuckart reaction or nitroalkane reduction, differing from the target compound’s likely route involving cyclopropanamine intermediates .
| Parameter | Target Compound | 1-(4-Methoxyphenyl)propan-2-amine |
|---|---|---|
| Amine Type | Secondary | Primary |
| Bioactivity | Undocumented | CNS stimulation |
| Metabolic Stability | Higher (cyclopropane) | Lower |
N-{[4-(Propan-2-yl)phenyl]methyl}cyclopropanamine
- Structure : Cyclopropylamine attached to a 4-isopropylbenzyl group instead of 4-methoxyphenyl.
- Electronic Effects : The isopropyl group is electron-neutral, contrasting with the electron-rich methoxy group in the target compound. This difference may influence binding to aromatic receptor sites .
- Synthesis : Likely involves alkylation of cyclopropanamine with a 4-isopropylbenzyl halide, diverging from the methoxyphenyl-propan-2-yl linkage in the target .
N-[2-(4-Chlorophenyl)-1-methylethyl]cyclopropanamine
- Structure : Features a 4-chlorophenyl group instead of 4-methoxyphenyl.
- Pharmacological Implications : The chloro substituent’s electron-withdrawing nature may reduce bioavailability compared to the methoxy group, which enhances solubility .
Biological Activity
N-[1-(4-methoxyphenyl)propan-2-yl]cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a cyclopropanamine core with a para-methoxyphenyl substituent. The presence of the methoxy group enhances lipophilicity, which may influence its interaction with biological membranes and receptors. The molecular formula is CHN, with a molecular weight of approximately 191.27 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Compounds with similar structures have been investigated for their potential antidepressant properties. The mechanism may involve modulation of neurotransmitter systems.
- Antinociceptive Properties : Preliminary studies suggest that the compound may have pain-relieving effects, potentially through interaction with opioid receptors or other pain pathways.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier opens avenues for exploring its neuroprotective potential in neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors and enzymes, modulating their activity. Potential targets include:
- Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, implicating a role in mood regulation.
- Dopamine Receptors : Interaction with dopamine pathways may contribute to its effects on mood and pain perception.
- Microtubule Stabilization : Some studies suggest that compounds with similar structures may stabilize microtubules, impacting cellular function and integrity.
Case Studies and Research Findings
Several studies have explored the biological activity of cyclopropanamine derivatives, including this compound. Below are notable findings:
| Study | Findings |
|---|---|
| Oukoloff et al. (2022) | Investigated structure-activity relationships in microtubule-stabilizing compounds; highlighted the importance of substituent positions on biological activity. |
| Kato et al. (2020) | Identified inhibitors targeting plasmodial kinases; suggested potential applications in malaria treatment using structurally related compounds. |
| DrugBank Analysis | Discussed various interactions with receptors; indicated potential therapeutic applications in pain management and neurodegenerative disorders. |
Future Directions
Further research is necessary to elucidate the specific biological pathways affected by this compound. Key areas for future investigation include:
- In Vitro and In Vivo Studies : Conducting detailed pharmacological studies to confirm the compound's efficacy and safety profile.
- Molecular Docking Studies : Utilizing computational methods to predict interactions with target receptors and enzymes.
- Synthesis of Derivatives : Exploring modifications to enhance biological activity or reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
